molecular formula C19H19N3O4 B11332604 2-(3,5-dimethylphenoxy)-N-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide

2-(3,5-dimethylphenoxy)-N-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide

Cat. No.: B11332604
M. Wt: 353.4 g/mol
InChI Key: MUKBGHWIRKLXJM-UHFFFAOYSA-N
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Description

2-(3,5-dimethylphenoxy)-N-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of aromatic rings, an oxadiazole moiety, and an acetamide group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethylphenoxy)-N-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route includes the following steps:

    Preparation of 3,5-dimethylphenol: This can be synthesized through the methylation of phenol using methyl iodide in the presence of a base such as potassium carbonate.

    Formation of 3,5-dimethylphenoxyacetic acid: This involves the reaction of 3,5-dimethylphenol with chloroacetic acid in the presence of a base.

    Synthesis of 5-(4-methoxyphenyl)-1,2,4-oxadiazole: This can be achieved by reacting 4-methoxybenzonitrile with hydroxylamine hydrochloride and sodium acetate, followed by cyclization with acetic anhydride.

    Coupling Reaction: The final step involves the coupling of 3,5-dimethylphenoxyacetic acid with 5-(4-methoxyphenyl)-1,2,4-oxadiazole in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethylphenoxy)-N-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: The oxadiazole ring can be reduced using hydrogenation catalysts like palladium on carbon.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of reduced oxadiazole derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2-(3,5-dimethylphenoxy)-N-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethylphenoxy)-N-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

2-(3,5-dimethylphenoxy)-N-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide can be compared with other similar compounds, such as:

    2-(3,5-dimethylphenoxy)benzenecarbaldehyde: Similar structure but lacks the oxadiazole moiety.

    2-(3,5-dimethylphenoxy)ethylthio]pyrimidin-4(3H)-one: Contains a pyrimidine ring instead of an oxadiazole ring.

    4-(2-((3,4-dimethylphenoxy)ac)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate: Contains a carbohydrazonoyl group and a bromobenzoate moiety.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H19N3O4

Molecular Weight

353.4 g/mol

IUPAC Name

2-(3,5-dimethylphenoxy)-N-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide

InChI

InChI=1S/C19H19N3O4/c1-12-8-13(2)10-16(9-12)25-11-17(23)20-19-21-18(26-22-19)14-4-6-15(24-3)7-5-14/h4-10H,11H2,1-3H3,(H,20,22,23)

InChI Key

MUKBGHWIRKLXJM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)NC2=NOC(=N2)C3=CC=C(C=C3)OC)C

Origin of Product

United States

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